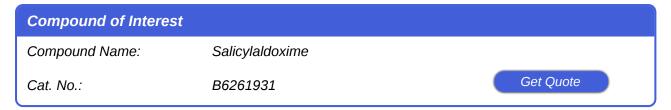


An In-depth Technical Guide to the Physical and Spectral Properties of Salicylaldoxime

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylaldoxime (C₇H₇NO₂), an oxime derivative of salicylaldehyde, is a crystalline solid with significant applications in analytical chemistry and burgeoning interest in medicinal chemistry. [1][2][3] Its utility stems from its ability to form stable, often brightly colored, coordination complexes with a variety of transition metal ions.[1][2] This technical guide provides a comprehensive overview of the core physical and spectral properties of **salicylaldoxime**, complete with detailed experimental protocols for its characterization. The guide also explores the mechanistic pathways of its biological activity and analytical applications through detailed diagrams.

Physical Properties

Salicylaldoxime is a white to off-white crystalline solid at room temperature. The key physical properties are summarized in the table below for easy reference and comparison.



Property	Value	Reference
Molecular Formula	C7H7NO2	
Molar Mass	137.14 g/mol	
Appearance	White to off-white crystals	
Melting Point	59-61 °C	
Boiling Point	251.96 °C (estimate)	
Solubility in Water	25 g/L	
Solubility in Organic Solvents	Soluble in ethanol, diethyl ether, acetone, benzene	
рКа1	1.37 (+1)	
pKa ₂	9.18	-
рКаз	12.11	-

Spectral Properties

The structural elucidation and characterization of **salicylaldoxime** are heavily reliant on various spectroscopic techniques. This section details the key spectral data and provides generalized experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of salicylaldoxime.

¹H NMR (Proton NMR) Spectral Data (Typical, in CDCl₃)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~10.5	Singlet (broad)	1H	-OH (phenolic)
~8.5	Singlet (broad)	1H	=N-OH
~8.1	Singlet	1H	-CH=N-
~6.8-7.4	Multiplet	4H	Aromatic protons

¹³C NMR (Carbon-13 NMR) Spectral Data (Typical, in CDCl₃)

Chemical Shift (δ) ppm	Assignment
~160	C-OH (aromatic)
~150	-CH=N-
~115-135	Aromatic carbons
~118	Aromatic C-CH=N-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **salicylaldoxime**.

Key IR Absorption Bands (KBr pellet)



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400-3200	Strong, Broad	O-H stretch (phenolic and oxime)
~3050	Medium	C-H stretch (aromatic)
~1620	Strong	C=N stretch (oxime)
~1580, 1480, 1450	Medium-Strong	C=C stretch (aromatic ring)
~1280	Strong	C-O stretch (phenolic)
~970	Medium	N-O stretch (oxime)

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption spectrum of **salicylaldoxime** is pH-dependent due to the presence of acidic phenolic and oxime protons.

UV-Vis Absorption Maxima (λ_{max})

Solvent/Condition	λ _{max} (nm)
Ethanol	~260, ~310
Acidic (pH < 2)	Shift in absorbance around 320 nm
Neutral (pH 2-8)	Stable absorption spectrum
Basic (pH > 8)	Significant spectral shifts due to deprotonation

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **salicylaldoxime** results in a characteristic fragmentation pattern.

Key Mass-to-Charge Ratios (m/z)



m/z	Assignment
137	[M] ⁺ (Molecular ion)
120	[M-OH]+
93	[M-C ₂ H ₂ O] ⁺
91	[C ₇ H ₇]+ (Tropylium ion)
65	[C5H5]+

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of **salicylaldoxime**.

Synthesis of Salicylaldoxime

This protocol describes a common method for the synthesis of **salicylaldoxime** from salicylaldehyde.

- Dissolution: In a suitable reaction vessel, dissolve 30 mmol of 2-hydroxybenzaldehyde, 60 mmol of sodium bicarbonate, and 45 mmol of hydroxylamine hydrochloride in a mixture of 50 mL of ethanol and 5 mL of water at room temperature.
- Reaction: Stir the reaction mixture for 2 hours.
- Solvent Removal: Concentrate the mixture by removing most of the solvent under reduced pressure.
- Extraction: Dilute the residue with ethyl acetate and filter the solution.
- Final Product: Concentrate the filtrate to yield the final product.

NMR Spectroscopy

 Sample Preparation: Dissolve 5-10 mg of salicylaldoxime in approximately 0.7-1.0 mL of deuterated chloroform (CDCl₃).



- Transfer: Filter the solution to remove any undissolved solids and transfer the clear solution into an NMR tube.
- Acquisition: Acquire the ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
- Referencing: Reference the chemical shifts to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).

FT-IR Spectroscopy (KBr Pellet Method)

- Grinding: Grind a small amount (1-2 mg) of salicylaldoxime with approximately 100-200 mg
 of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine,
 homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
- Analysis: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.

UV-Vis Spectrophotometry

- Stock Solution: Prepare a stock solution of salicylaldoxime in a suitable solvent (e.g., ethanol).
- Working Solutions: Prepare a series of dilutions from the stock solution to the desired concentrations. For pH-dependent studies, use appropriate buffer solutions.
- Blank Measurement: Fill a cuvette with the pure solvent (or buffer) to be used as a blank and record the baseline.
- Sample Measurement: Record the UV-Vis spectra of the sample solutions over the desired wavelength range (e.g., 200-400 nm).

Electron Ionization Mass Spectrometry (EI-MS)



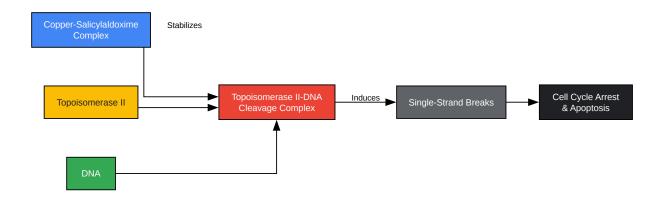
- Sample Introduction: Introduce a small amount of the solid **salicylaldoxime** sample into the mass spectrometer, typically via a direct insertion probe.
- Vaporization: Heat the sample to achieve a sufficient vapor pressure.
- Ionization: Bombard the gaseous molecules with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
- Analysis: Separate the resulting ions based on their mass-to-charge ratio in the mass analyzer and detect them to generate the mass spectrum.

Signaling Pathways and Logical Relationships

Salicylaldoxime's functionality is primarily dictated by its chelation properties and its interaction with biological systems.

Inhibition of Topoisomerase II by Copper-Salicylaldoxime Complex

The copper (II) complex of **salicylaldoxime** has demonstrated anticancer activity by inhibiting topoisomerase II, an enzyme crucial for DNA replication and cell division. This inhibition is thought to occur through the stabilization of the topoisomerase II-DNA cleavage complex, leading to single-strand breaks in the DNA.



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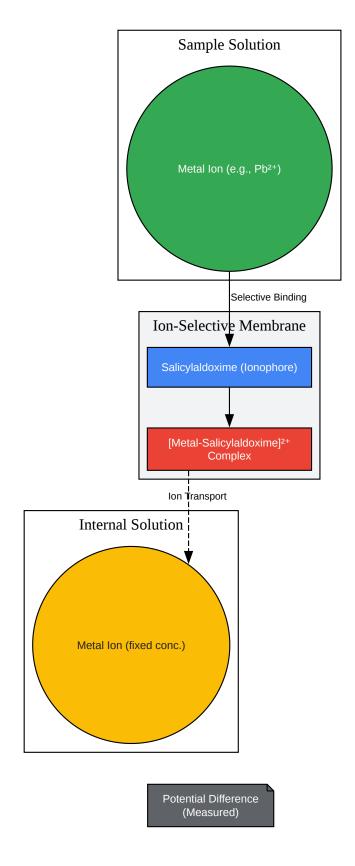


Caption: Inhibition of Topoisomerase II by the Copper-Salicylaldoxime complex.

Mechanism of Salicylaldoxime as an Ionophore in Ion-Selective Electrodes

Salicylaldoxime can be used as an ionophore in ion-selective electrodes (ISEs) for the detection of metal ions like Pb²⁺ and Ni²⁺. The ionophore selectively binds to the target metal ion at the membrane-sample interface, facilitating its transport across the membrane and generating a potential difference that is measured.





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Caption: Workflow of Salicylaldoxime as an ionophore in an ion-selective electrode.



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